molecular formula C8H13FO3 B13628667 Ethyl 2-fluoro-4-methyl-3-oxopentanoate

Ethyl 2-fluoro-4-methyl-3-oxopentanoate

Cat. No.: B13628667
M. Wt: 176.19 g/mol
InChI Key: CMNJNHWHNXWRRC-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C8H13FO3. It is a fluorinated ester that finds applications in various fields, including pharmaceuticals and organic synthesis . The compound is characterized by its unique structure, which includes a fluorine atom, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4-methyl-3-oxopentanoate typically involves the reaction of ethyl 2-fluoroacetate with propionyl chloride in the presence of a base such as sodium hydride or sodium ethoxide . The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: In an industrial setting, the continuous preparation of this compound involves feeding the reactants into a reaction kettle, followed by separation and purification steps using techniques like rectification . This method ensures a consistent and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 2-fluoro-4-methyl-3-oxopentanoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison: Ethyl 2-fluoro-4-methyl-3-oxopentanoate is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound offers enhanced stability and specificity in reactions, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C8H13FO3

Molecular Weight

176.19 g/mol

IUPAC Name

ethyl 2-fluoro-4-methyl-3-oxopentanoate

InChI

InChI=1S/C8H13FO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3

InChI Key

CMNJNHWHNXWRRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(C)C)F

Origin of Product

United States

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